molecular formula C11H10N2O3 B5529872 N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B5529872
M. Wt: 218.21 g/mol
InChI Key: AQKLMTFCQGUUJS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE is a heterocyclic compound that features a furan ring and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves the reaction of furan derivatives with dihydropyridine precursors. One common method includes the condensation of furan-2-carbaldehyde with dihydropyridine-3-carboxamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new drugs for treating bacterial infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The furan ring is known to interact with nucleophilic sites, while the dihydropyridine ring can participate in redox reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • 5-(hydroxymethyl)-2-furfurylamine
  • (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine

Uniqueness

N-[(FURAN-2-YL)METHYL]-6-OXO-16-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of a furan ring and a dihydropyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-4-3-8(6-12-10)11(15)13-7-9-2-1-5-16-9/h1-6H,7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLMTFCQGUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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